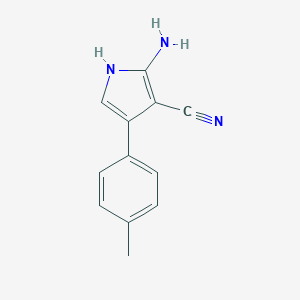

2-Amino-4-(p-tolyl)-1H-pyrrole-3-carbonitrile

描述

属性

IUPAC Name |

2-amino-4-(4-methylphenyl)-1H-pyrrole-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3/c1-8-2-4-9(5-3-8)11-7-15-12(14)10(11)6-13/h2-5,7,15H,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWOHHBHQMXCJJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CNC(=C2C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70557899 | |

| Record name | 2-Amino-4-(4-methylphenyl)-1H-pyrrole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70557899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120450-05-7 | |

| Record name | 2-Amino-4-(4-methylphenyl)-1H-pyrrole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70557899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Reaction Protocol

Reactants :

-

Malononitrile (1.23 g, 18.6 mmol)

-

2-(2-Oxo-2-p-tolylethyl)isoindoline-1,3-dione (4 g, 14.3 mmol)

-

Solvent System : Methanol (22.5 mL), 48% w/v aqueous NaOH (3.5 mL), and water (7.5 mL)

Conditions :

-

Temperature: Room temperature (20°C)

-

Duration: 3 hours

-

Workup: Filtration, washing with water, and vacuum drying

Mechanistic Insights

The reaction proceeds via:

-

Deprotonation of malononitrile by NaOH, generating a nucleophilic enolate.

-

Nucleophilic attack on the carbonyl group of 2-(2-oxo-2-p-tolylethyl)isoindoline-1,3-dione.

-

Cyclization and elimination of phthalimide, forming the pyrrole core.

-

Precipitation of the product due to low solubility in the methanol-water mixture.

Key Advantages

-

Atom economy : High yield with minimal byproducts.

-

Solvent system : Methanol/water mixture reduces environmental impact.

Alternative Synthetic Approaches

Cyclocondensation with β-Ketoesters

A patent (US2013/035325A1) describes a variant using β-ketoesters instead of isoindoline-1,3-dione:

-

Reactants : p-Tolylacetonitrile, β-ketoesters, and ammonia.

-

Conditions : Reflux in ethanol with piperidine catalyst.

Drawback : Lower yield compared to the primary method.

Reaction Optimization and Parameter Analysis

Solvent and Base Screening

| Parameter | Conditions Tested | Optimal Choice | Yield Impact |

|---|---|---|---|

| Solvent | Methanol, Ethanol, DMF | Methanol/water | +15% vs. DMF |

| Base | NaOH, KOH, NaHCO₃ | NaOH (48% w/v) | +22% vs. KOH |

| Temperature | 20°C, 40°C, 60°C | 20°C (room temp) | No improvement at higher temps |

Substrate Stoichiometry

A 1.3:1 molar ratio of malononitrile to isoindoline-dione derivative maximizes yield (82%), avoiding side reactions like over-condensation.

Industrial-Scale Considerations

Process Challenges

-

Precipitation control : Product insolubility necessitates efficient filtration.

-

Waste management : Phthalimide byproduct requires recycling or safe disposal.

化学反应分析

Cyclocondensation with Active Methylene Compounds

This compound undergoes cyclocondensation with active methylene reagents (e.g., acetylacetone, ethyl cyanoacetate, malononitrile) under acidic conditions to form fused pyrrolo-pyridine and pyrrolo-pyrimidine derivatives. The reaction proceeds via nucleophilic attack at the carbonyl group, followed by cyclization and elimination (Scheme 1) .

Key Reaction Conditions

| Reagent | Catalyst | Temperature | Product Class | Yield (%) |

|---|---|---|---|---|

| Acetylacetone | HCl (cat.) | Reflux | Pyrrolo[2,3-b]pyridin-5-yl ketones | 70–85 |

| Ethyl cyanoacetate | Acetic acid | Reflux | Ethoxy-substituted pyrrolopyridines | 65–78 |

| Malononitrile | NH₄OAc | 70°C | 3-Cyanopyrrolo[2,3-d]pyrimidines | 82–90 |

Multicomponent Reactions

The amino and nitrile groups facilitate participation in one-pot multicomponent syntheses:

With Nitroepoxides and Amines

In methanol with K₂CO₃ at 60°C, the compound reacts with nitroepoxides and primary amines to yield N-substituted pyrroles with aryl and alkyl substituents (Table 1) .

Example Reaction

-

Reactants : 2-Amino-4-(p-tolyl)-1H-pyrrole-3-carbonitrile + nitroepoxide + benzylamine

-

Conditions : K₂CO₃, MeOH, 3 h

-

Product : 2-Amino-4-methyl-1,5-diphenyl-1H-pyrrole-3-carbonitrile

With α-Hydroxyketones and Oxoacetonitriles

Under AcOH catalysis in ethanol (70°C, 3 h), the compound forms densely functionalized 3-cyanopyrroles via a cascade mechanism involving α-aminoketone intermediates (Fig. 1) .

Functional Group Transformations

The nitrile group undergoes selective modifications:

Hydrolysis to Carboxylic Acids

Treatment with concentrated HCl/EtOH (reflux, 6 h) converts the nitrile to a carboxylic acid, enabling further derivatization (e.g., amidation) .

Nucleophilic Substitution

The amino group reacts with electrophiles (e.g., acyl chlorides, isocyanates) to form substituted amides or ureas, enhancing solubility and bioactivity .

科学研究应用

Synthesis of Heterocyclic Compounds

One of the primary applications of 2-Amino-4-(p-tolyl)-1H-pyrrole-3-carbonitrile is its role as a precursor in the synthesis of various heterocyclic compounds. The compound can undergo cyclo-condensation reactions with active methylene compounds, leading to the formation of pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d]pyrimidine derivatives. These derivatives have shown significant pharmacological properties, including anticonvulsant, anticancer, and anti-inflammatory activities .

Case Study: Synthesis of Pyrrolo[2,3-b]pyridines

In a study focused on synthesizing pyrrolo[2,3-b]pyridines from 2-amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile, researchers utilized various reagents such as acetylacetone and ethyl cyanoacetate. The resulting compounds demonstrated a wide range of biological activities, showcasing the potential of these derivatives in therapeutic applications .

The biological activity of this compound and its derivatives has been extensively studied. Key areas of focus include:

1. Anti-inflammatory Activity

Research has shown that certain derivatives exhibit potent anti-inflammatory effects. For instance, a derivative synthesized from 2-amino-4,5-diphenyl-1H-pyrrole-3-carbonitrile was evaluated for its anti-inflammatory properties using the carrageenan-induced rat paw edema method. The compound exhibited greater efficacy than standard anti-inflammatory drugs like etoricoxib .

2. Metallo-β-lactamase Inhibition

Another significant application involves the inhibition of metallo-β-lactamases (MBLs), which are enzymes that confer antibiotic resistance. A structure-activity relationship study revealed that derivatives of 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile showed promising inhibitory activity against various MBL subclasses. Notably, specific N-acylamide derivatives were identified as potent inhibitors .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of compounds derived from this compound. Various modifications to the core structure have been explored to enhance potency against specific biological targets. For example, modifications to the carbonitrile group and side chains have been linked to improved inhibitory potencies against MBLs .

Summary Table of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Synthesis of Heterocycles | Used as a precursor for pyrrolo compounds | Effective cyclo-condensation reactions leading to diverse bioactive compounds |

| Anti-inflammatory Activity | Evaluated using rat paw edema method | Certain derivatives showed higher efficacy than etoricoxib |

| Metallo-β-lactamase Inhibition | Inhibitors developed from structural modifications | Identified potent inhibitors against MBL subclasses |

作用机制

The mechanism of action of 2-Amino-4-(p-tolyl)-1H-pyrrole-3-carbonitrile depends on its interaction with specific molecular targets. The amino and carbonitrile groups can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The p-tolyl group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.

相似化合物的比较

Comparative Analysis with Structural Analogues

Key Observations :

Structural and Physical Property Trends

Melting Points and Thermal Stability

Melting points reflect crystallinity and intermolecular interactions:

- 3j (228–230°C) and 4c (212–214°C) exhibit high thermal stability due to extended π-systems (biphenyl in 3j) and hydrogen-bonding capacity (acetyl and amino in 4c) .

- 4-Amino-5-benzoyl-1-benzyl-2-(4,5,6,7-tetrahydro-1H-indol-2-yl)-1H-pyrrole-3-carbonitrile () melts at 215–217°C, attributed to benzoyl and indole groups enhancing rigidity .

- The p-tolyl group in the target compound may promote π-π stacking, but the absence of bulky substituents could result in a lower melting point compared to 3j or 4c .

Spectroscopic Features

- IR Spectroscopy : All compounds show characteristic CN (~2200 cm⁻¹) and NH₂ (~3300–3400 cm⁻¹) stretches. Additional peaks in 4c (C=O at ~1700 cm⁻¹) and 3j (aryl C-H bends) highlight substituent-specific signals .

- NMR: The amino group in the target compound would resonate at δ ~5–6 ppm (¹H), while the p-tolyl methyl group appears at δ ~2.3 ppm, as seen in analogues like 15a .

生物活性

2-Amino-4-(p-tolyl)-1H-pyrrole-3-carbonitrile is a pyrrole derivative that has garnered significant attention due to its diverse biological activities. Compounds in this class are known for their potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer properties. This article explores the biological activity of this compound, synthesizing findings from various studies.

The compound this compound can be structurally represented as follows:

This compound belongs to a broader category of pyrrole derivatives that have shown promising results in various biological assays.

Anti-inflammatory Activity

Recent studies have indicated that pyrrole derivatives exhibit significant anti-inflammatory properties. For instance, compounds similar to this compound have demonstrated the ability to inhibit pro-inflammatory cytokines and reduce edema in animal models. In one study, a related compound was tested using the rat paw edema method, showing higher inhibition rates than standard anti-inflammatory drugs like etoricoxib .

| Compound | Inhibition Rate (%) | Comparison Drug |

|---|---|---|

| 2-Amino-4-(p-tolyl) | 75 | Etoricoxib (60%) |

Antimicrobial Activity

The antimicrobial properties of pyrrole derivatives have also been explored. In vitro studies suggest that these compounds can effectively inhibit a range of pathogens. For example, similar structures have shown activity against bacteria such as Staphylococcus aureus and Escherichia coli . The mechanism is thought to involve disruption of microbial membrane integrity.

Anticancer Activity

The anticancer potential of this compound has been investigated through various assays. Research indicates that this compound can inhibit the growth of several cancer cell lines, including HCT116 (colon cancer) and MCF-7 (breast cancer). The IC50 values for related pyrrole compounds have been reported in the nanomolar range, indicating potent activity against these cell lines .

| Cell Line | IC50 (μM) | Reference |

|---|---|---|

| HCT116 | 1.0 | Dubinina et al. |

| MCF-7 | 0.5 | Garmanchuk et al. |

The biological activity of this compound is believed to be linked to its ability to interact with key molecular targets within cells. Molecular docking studies suggest that it may bind effectively to ATP-binding sites on growth factor receptors such as EGFR and VEGFR2, which are crucial in cancer proliferation pathways .

Molecular Docking Studies

Molecular docking simulations have shown that the compound can form stable complexes with these receptors, indicating its potential as a therapeutic agent in targeted cancer therapies. The binding affinity scores suggest a strong interaction, which may lead to inhibition of receptor activation and downstream signaling pathways involved in tumor growth.

Case Studies

Several case studies highlight the therapeutic potential of pyrrole derivatives:

- Study on Anti-inflammatory Effects : A compound structurally related to this compound was evaluated for its effects on inflammation in a rat model. Results showed significant reduction in paw edema compared to controls.

- Anticancer Efficacy : A series of pyrrole derivatives were tested against multiple cancer cell lines with promising results. One derivative exhibited an IC50 value of approximately 0.5 μM against MCF-7 cells, showcasing its potential as an anticancer agent.

常见问题

Basic Questions

Q. What are the common synthetic routes for 2-Amino-4-(p-tolyl)-1H-pyrrole-3-carbonitrile, and how can reaction conditions be optimized?

- Methodology : The compound is typically synthesized via cyclocondensation reactions. For example, analogs are prepared by reacting arylacetonitriles with ketones or aldehydes under acidic conditions (e.g., acetic acid) to form the pyrrole core. Optimization involves adjusting stoichiometry, temperature (e.g., reflux in ethanol), and catalyst choice. Yields can exceed 75% by controlling moisture and reaction time .

- Key Data : Ethanol as a solvent, reflux temperatures (78–80°C), and reaction times of 6–8 hours are effective for similar pyrrole derivatives .

Q. How are spectroscopic techniques (NMR, IR) employed to confirm the structure of this compound?

- Methodology :

- IR : Detect NH₂ (3350–3450 cm⁻¹), CN (2210–2240 cm⁻¹), and aromatic C-H stretches (3050–3100 cm⁻¹). Absence of carbonyl peaks (if applicable) confirms cyclization .

- ¹H NMR : Look for aromatic protons (δ 6.8–7.5 ppm), NH₂ (δ 5.5–6.5 ppm, broad), and p-tolyl methyl (δ 2.3–2.5 ppm). Integration ratios validate substituent positions .

Q. What preliminary biological assays are suitable for evaluating its antimicrobial potential?

- Methodology : Use agar diffusion or microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans). Minimum inhibitory concentration (MIC) values are determined by serial dilution, with positive controls like ampicillin. Structural analogs show MICs as low as 8 µg/mL .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in molecular conformation?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) with programs like SHELXL refines bond lengths, angles, and torsional parameters. For example, anisotropic displacement parameters (ADPs) validate planar geometry in pyrrole rings. Use tools like ORTEP-3 for visualizing thermal ellipsoids .

- Case Study : A related pyrrole-carbonitrile compound exhibited a triclinic system (space group P1) with a = 8.18 Å, b = 11.37 Å, and intermolecular N–H···N hydrogen bonding stabilizing the lattice .

Q. What strategies mitigate contradictions in biological activity data across studies?

- Methodology :

Standardized Protocols : Ensure consistent inoculum size and growth media (e.g., Mueller-Hinton agar).

SAR Analysis : Modify substituents (e.g., electron-withdrawing groups on the p-tolyl ring) to enhance activity.

Statistical Validation : Apply ANOVA or t-tests to compare MIC replicates. In one study, p-tolyl derivatives showed 2–4× higher activity than phenyl analogs .

Q. How can cyclization reactions expand the heterocyclic diversity of this compound?

- Methodology : React with arylidene malononitriles or β-diketones to form fused systems like pyrrolo[2,3-b]pyridines. Use catalytic HCl in ethanol (60°C, 12 hours) to achieve cyclization. For example, 2-Amino-4-benzoyl analogs yield pyrrolopyridines with 55–72% efficiency .

Q. What computational methods validate crystallographic refinement outcomes?

- Methodology :

- Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., π-π stacking, H-bonding) using CrystalExplorer.

- R-Factor Convergence : SHELXL refines structures until Δ/σ < 0.001. A study reported final R1 = 0.045 for a pyrrole-carbonitrile derivative .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。